molecular formula C15H17NO B7513954 2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone

2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone

Cat. No. B7513954
M. Wt: 227.30 g/mol
InChI Key: QWYAAWLCRYDTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain, immune system, and other organs. CP-47,497 has been the subject of extensive research due to its potential therapeutic applications and its effects on the body.

Mechanism of Action

2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is found predominantly in the brain. When 2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the analgesic, anti-inflammatory, and neuroprotective effects of 2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone.
Biochemical and Physiological Effects
2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects on the body. It has been found to reduce inflammation and pain, protect against oxidative stress and cell damage, and improve cognitive function. 2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone has also been shown to have a neuroprotective effect, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone in lab experiments include its potent and selective agonist activity at the cannabinoid receptors, its well-characterized mechanism of action, and its potential therapeutic applications. However, there are also limitations to its use, including its potential for abuse and its potential to produce adverse effects such as anxiety, paranoia, and psychosis.

Future Directions

There are a number of future directions for research on 2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone. One area of interest is the development of novel synthetic cannabinoids that have improved selectivity and potency at the cannabinoid receptors. Another area of interest is the investigation of the potential therapeutic applications of 2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone in the treatment of cancer, neurodegenerative disorders, and other diseases. Additionally, research is needed to better understand the long-term effects of 2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone on the body and its potential for abuse.

Synthesis Methods

2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone is synthesized through a multistep process that involves the reaction of cyclopentadiene with ethyl acrylate, followed by a Diels-Alder reaction with maleic anhydride. The resulting product is then reacted with 2,3-dihydroindole to yield 2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone.

Scientific Research Applications

2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have potent analgesic and anti-inflammatory effects, as well as neuroprotective properties. 2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15(11-12-5-1-2-6-12)16-10-9-13-7-3-4-8-14(13)16/h1,3-5,7-8,12H,2,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYAAWLCRYDTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopent-2-en-1-yl-1-(2,3-dihydroindol-1-yl)ethanone

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